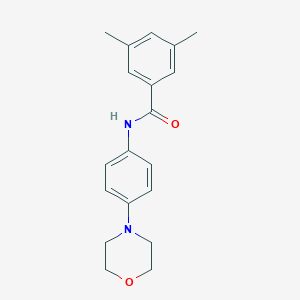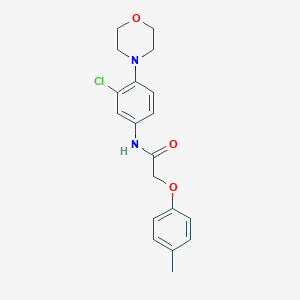
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMPB is a member of the benzamide family of compounds and is synthesized through a series of complex chemical reactions. In
作用机制
The mechanism of action of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is not fully understood. However, it is believed that 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and interfering with DNA replication.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
实验室实验的优点和局限性
One of the primary advantages of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is its potent anti-cancer activity. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to be effective against a broad range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. However, there are also limitations to the use of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide in lab experiments. The synthesis process is complex and requires specialized equipment and expertise. Additionally, 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide may have toxic effects on normal cells, which may limit its use in clinical applications.
未来方向
There are several future directions for 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide research. One potential direction is the development of new cancer treatments that incorporate 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. Another potential direction is the development of new antibiotics and antiviral drugs that incorporate 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide and its potential applications in the treatment of inflammatory diseases.
合成方法
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process involves the conversion of 4-morpholin-4-ylphenylamine to 3,5-dimethylbenzoyl chloride, which is then reacted with morpholine to yield 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. The synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is in the field of cancer research. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to exhibit potent anti-cancer activity against a broad range of cancer cell lines. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and viruses.
属性
产品名称 |
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-14-11-15(2)13-16(12-14)19(22)20-17-3-5-18(6-4-17)21-7-9-23-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) |
InChI 键 |
NNLPLEPJNVXCJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B253070.png)
![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)